Potent inhibitor of NO synthase, with selectivity for the inducible form.
S-Isopropylisothiourea hydrobromide
CAS No.: 4269-97-0
Cat. No.: VC0004268
Molecular Formula: C4H11BrN2S
Molecular Weight: 199.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4269-97-0 |
---|---|
Molecular Formula | C4H11BrN2S |
Molecular Weight | 199.12 g/mol |
IUPAC Name | propan-2-yl carbamimidothioate;hydrobromide |
Standard InChI | InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H |
Standard InChI Key | SLGVZEOMLCTKRK-UHFFFAOYSA-N |
SMILES | CC(C)SC(=N)N.Br |
Canonical SMILES | CC(C)SC(=N)N.Br |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical and Physical Properties
Structural Characteristics
S-Isopropylisothiourea hydrobromide (CHNS·HBr) features a thiourea backbone substituted with an isopropyl group and a hydrobromic acid counterion. The canonical SMILES notation (NC(SC(C)C)=N.Br) highlights its carbamimidothioate structure, which is critical for its interaction with enzymatic targets . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its stability in crystalline form, with a melting point of 82–86°C .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 199.11 g/mol | |
Solubility (DMSO) | >20 mg/mL | |
Solubility (Ethanol) | >100 mg/mL | |
Storage Conditions | Room temperature (RT) | |
CAS Registry Number | 4269-97-0 |
Synthesis and Modifications
The compound is synthesized via alkylation of thiourea derivatives, followed by salt formation with hydrobromic acid. Recent studies have explored structural modifications to enhance efficacy and safety. For instance, replacing the hydrobromide counterion with phosphoric acid yields T1082, which demonstrates improved radioprotective activity at lower doses (27–90 mg/kg vs. 60–90 mg/kg for the parent compound) . Similarly, coupling with dichloroacetate (DCA) produces T1084, a dual-action inhibitor of NOS and pyruvate dehydrogenase kinase (PDK) .
Biological Activity and Mechanisms
Nitric Oxide Synthase Inhibition
S-Isopropylisothiourea hydrobromide competitively inhibits iNOS by binding to the arginine recognition site, reducing nitric oxide (NO) production in inflammatory and tumor microenvironments . In murine models, it suppresses NO-dependent vasodilation, leading to transient tissue hypoxia and radioprotection . Comparative studies show 50% inhibitory concentrations (IC) in the nanomolar range, with selectivity ratios of >100-fold for iNOS over endothelial NOS (eNOS) .
Radioprotective Effects
In γ-irradiated mice, prophylactic administration (30 mg/kg, intraperitoneal) increases survival rates by 60–80% via hypoxia-mediated DNA repair mechanisms . The phosphate analog T1082 extends this effect to lower doses (1/12–1/8 LD), achieving a dose-modifying factor (DMF) of 1.6–1.9 without significant toxicity . Histological analyses in rats reveal reduced severity of acute radiation skin reactions (RSR) after β-irradiation, underscoring its potential in radiotherapy adjunct therapy .
Comparative Analysis of Structural Analogs
Derivative | Target | Effective Dose | Therapeutic Index (LD/ED) | Key Advantage |
---|---|---|---|---|
Hydrobromide | iNOS | 60–90 mg/kg | 5.6 | Baseline activity |
T1082 (Phosphate) | iNOS | 27–90 mg/kg | 30.0 | Expanded dose range |
T1084 (DCA) | iNOS/PDK | 150–250 mg/kg | 8.4 | Dual mechanism |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume